![molecular formula C15H10N4O6S B2910135 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 887871-16-1](/img/structure/B2910135.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide” is a compound with the molecular formula C24H24N2O5S and a molecular weight of 452 gmol^-1 . It appears as an amorphous powder .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound has been determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS .Physical And Chemical Properties Analysis
This compound has a melting point of 114-115 °C . Its IR spectrum shows peaks at 3251 cm^-1 (N-H stretching), 3045 cm^-1 (C-H stretching of aromatic ring), 2933 cm^-1 (-CH2 stretching), 1717 cm^-1 (C=O stretching), 1641 cm^-1 (C=C stretching of aromatic ring), and 1390 cm^-1 (-SO2 stretching) .Aplicaciones Científicas De Investigación
Application in Antibacterial Agents
Specific Scientific Field
Microbiology and Pharmacology
Summary of the Application
This compound has been found to have significant antibacterial properties, particularly against Escherichia coli and Bacillus subtilis . It has been used in the development of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
Methods of Application or Experimental Procedures
The antibacterial potential of these molecules was ascertained by a biofilm inhibition study against Escherichia coli and Bacillus subtilis . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
Results or Outcomes
The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains . This molecule was the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .
Application in Alzheimer’s Disease Treatment
Specific Scientific Field
Neurology and Pharmacology
Summary of the Application
This compound has been synthesized as a possible therapeutic agent for Alzheimer’s disease . The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on this disease .
Methods of Application or Experimental Procedures
The synthesis was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR and EI-MS .
Results or Outcomes
The compound 5h (IC 50 = 27.39 ± 0.08 μM) showed moderate inhibitory potential against AChE enzyme , which is a good indication of its potential as a therapeutic agent for Alzheimer’s disease.
Propiedades
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O6S/c20-13(11-3-4-12(26-11)19(21)22)16-15-18-17-14(25-15)8-1-2-9-10(7-8)24-6-5-23-9/h1-4,7H,5-6H2,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSVMKISDWYQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

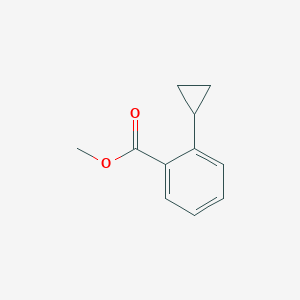
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(2-methoxyethyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2910055.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2910057.png)
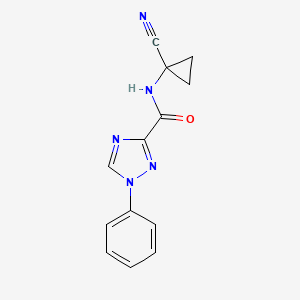
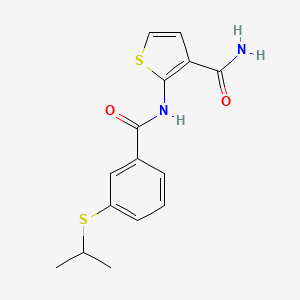
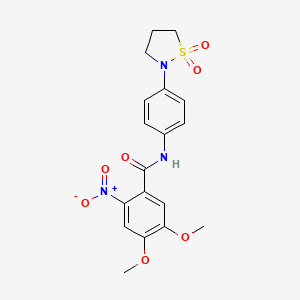
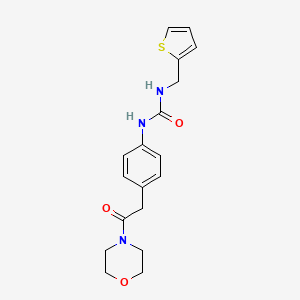
![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2910065.png)
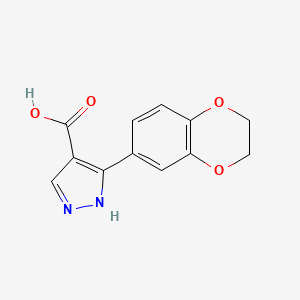
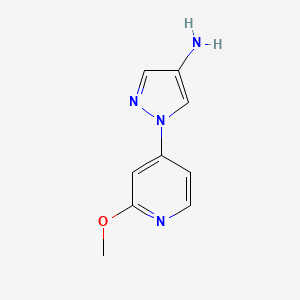
![4-Nitro-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2910069.png)
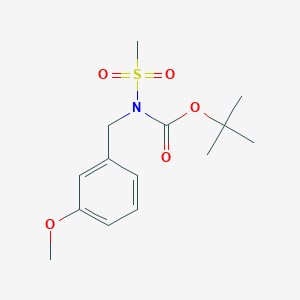
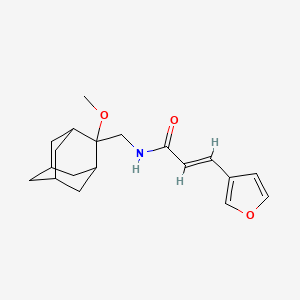
![5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2910075.png)